5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. By binding to these receptors, this compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of MAO, this compound prevents the enzyme from catalyzing the breakdown of monoamines. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and heat can accelerate its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. These interactions highlight the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific tissues. This distribution pattern is essential for its biological activity, as it determines the compound’s localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps:
Bromination: The starting material, 1-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1st position.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-indanone: A related compound with a similar indene structure but differing in functional groups.
1-Methyl-2,3-dihydro-1H-indene: The parent compound without the bromine and amine groups.
5-Bromo-2,3-dihydro-1H-inden-1-amine: A similar compound lacking the methyl group.
Uniqueness
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, methyl group, and amine group in the indene ring system makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSMMKLZYCDDCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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